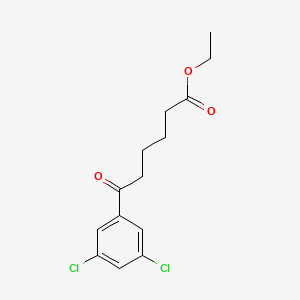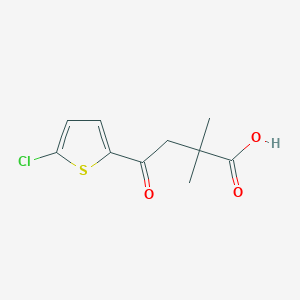
Ethyl 6-(3,5-dichlorophenyl)-6-oxohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions like the Suzuki–Miyaura coupling , which is a popular method for forming carbon-carbon bonds. Another method could involve the protodeboronation of pinacol boronic esters .
Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on its structure and the conditions. For instance, if it contains a boronic ester group, it could undergo protodeboronation . If it’s an ester, it might participate in reactions like the Claisen Condensation .
Applications De Recherche Scientifique
Enantioselective Reductions and Synthesis of α-Lipoic Acid
Gopalan and Jacobs (1990) reported the enantioselective reduction of alkyl 6-chloro-3-oxohexanoates, a related compound to Ethyl 6-(3,5-dichlorophenyl)-6-oxohexanoate, using baker's yeast. The study highlighted the influence of ester alkoxy substituents on enantioselectivity, leading to products like (3R)-6-chloro-3-hydroxy-hexanoate and (3S)-6-chloro-3-hydroxyhexanoate. These products were then used in a seven-step synthesis of (R)-(+)-α-lipoic acid, a cofactor in biochemical decarboxylation of α-keto acids (Gopalan & Jacobs, 1990).
Synthesis of Biotin
Zav’yalov et al. (2006) conducted a study on regioselective chlorination of a similar compound, leading to the synthesis of biotin, also known as vitamin H. This study showcased a novel method of synthesizing key compounds in biotin synthesis, starting from chlorinated oxohexanoic acid esters (Zav’yalov et al., 2006).
Application in Wastewater Treatment
Yunfu Sun and J. Pignatello (1993) identified transient products formed during the mineralization of 2,4-D (a related compound) by Fe3+-catalyzed hydrogen peroxide in wastewater treatment studies. They discovered various derivatives including 2,4-dichlorophenyl formate and 6,8-dichloro-2H-1,4-benzodioxan-3-one, emphasizing the relevance of such compounds in advanced oxidation processes for wastewater treatment (Sun & Pignatello, 1993).
Stereoselective Hydrogenation in Statin Precursor Synthesis
Tararov et al. (2006) investigated the stereoselective hydrogenation of ethyl (5S)-5,6-isopropylidenedioxy-3-oxohexanoate, a statin precursor. This research contributes to the large-scale preparation of statin drugs, which are crucial for managing cholesterol levels (Tararov et al., 2006).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 6-(3,5-dichlorophenyl)-6-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2O3/c1-2-19-14(18)6-4-3-5-13(17)10-7-11(15)9-12(16)8-10/h7-9H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPUOOKPZNSWBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC(=CC(=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645562 |
Source


|
| Record name | Ethyl 6-(3,5-dichlorophenyl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(3,5-dichlorophenyl)-6-oxohexanoate | |
CAS RN |
898751-90-1 |
Source


|
| Record name | Ethyl 3,5-dichloro-ε-oxobenzenehexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-(3,5-dichlorophenyl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,2-Dimethyl-4-[3,4-(methylenedioxy)phenyl]-4-oxobutyric acid](/img/structure/B1325832.png)
![3-Methyl-5-[3,4-(methylenedioxy)phenyl]-5-oxovaleric acid](/img/structure/B1325833.png)





